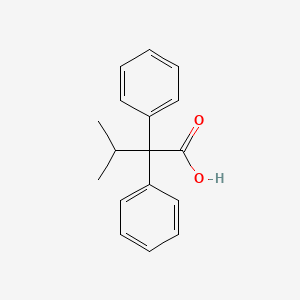

3-Methyl-2,2-diphenylbutanoic acid

Description

Contextualizing Butanoic Acid Derivatives in Advanced Chemical Research

Butanoic acid, a simple four-carbon carboxylic acid, and its derivatives are a significant class of molecules with diverse applications. ontosight.aiontosight.ai In medicinal chemistry, derivatives of butanoic acid are investigated for a wide range of biological activities, including as anticancer, antiviral, and anti-inflammatory agents. ontosight.aibiointerfaceresearch.com The functionalization of the butanoic acid backbone allows for the tuning of its chemical and physical properties, which can lead to enhanced therapeutic potential. biointerfaceresearch.com

The introduction of aryl groups, such as the two phenyl rings in 3-Methyl-2,2-diphenylbutanoic acid, can significantly impact a molecule's steric and electronic properties. This, in turn, can influence its biological activity. For instance, biphenyl (B1667301) carboxylic acids, which share the feature of having a phenyl ring attached to a carboxylic acid moiety, are important intermediates in the synthesis of pharmaceuticals, particularly as antagonists for receptors like the angiotensin-II-receptor. google.com The synthesis and biological evaluation of various butanoic acid derivatives are active areas of research, with studies exploring their potential as fluorescent probes and for other biomedical applications. ontosight.ai

Historical Perspective and Contemporary Research Trends concerning this compound

A comprehensive search of scientific databases and patent literature reveals a notable absence of dedicated research on this compound. There are no significant historical or contemporary studies that focus specifically on the synthesis, properties, or applications of this compound.

However, research on structurally related compounds provides a glimpse into potential areas of interest. For example, 3-methyl-2-phenylbutanoic acid, which differs by having only one phenyl group at the second position, is commercially available and has been noted in the context of chemical synthesis. nih.govcymitquimica.combiosynth.com Furthermore, the synthesis of 2,2-diphenylacetic acid is well-documented, involving the reaction of glyoxylic acid with benzene. chemicalbook.com Research into derivatives of 2-(6-methoxynaphthalen-2-yl)butanoic acid has shown their potential as selective enzyme inhibitors, highlighting the therapeutic relevance of butanoic acid derivatives with aryl substitutions. nih.govfigshare.com

Contemporary research on related biphenyl carboxylic acids is focused on their application as anticancer agents, with studies involving their synthesis and in vitro activity against cancer cell lines. ajgreenchem.com The development of efficient synthetic routes to biphenyl carboxylic acids, such as those utilizing Suzuki coupling, is also an active area of investigation. acs.org

Scope and Foundational Objectives for Comprehensive Scholarly Analysis

Given the lack of existing research, a comprehensive scholarly analysis of this compound would need to start with the fundamentals. The primary objectives for such research should include:

Development of a reliable synthetic route: A plausible approach could involve the alkylation of a diphenylacetonitrile (B117805) derivative followed by hydrolysis to the carboxylic acid. The synthesis of related 2,2-diphenylalkanoic acids would serve as a valuable reference.

Thorough characterization: This would involve spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of physicochemical properties such as melting point, boiling point, and solubility.

Computational studies: Density Functional Theory (DFT) calculations could be employed to predict the molecule's geometry, electronic properties, and potential reactivity, providing a theoretical framework for understanding its behavior. biointerfaceresearch.com

Preliminary biological screening: Based on the activities of related butanoic acid and biphenyl derivatives, initial in vitro assays could explore its potential as an anticancer, anti-inflammatory, or enzyme inhibitory agent.

Detailed Research Findings

As there is no direct research on this compound, the following tables provide estimated or computationally predicted data. This information should be considered theoretical until experimentally verified.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₇H₁₈O₂ |

| Molecular Weight | 254.32 g/mol |

| XLogP3 | 4.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Formal Charge | 0 |

| Polar Surface Area | 37.3 Ų |

| Refractivity | 78.5 m³·mol⁻¹ |

| Polarizability | 29.5 ų |

Data in this table is based on computational predictions and has not been experimentally verified.

Table 2: Potential Synthetic Precursors and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Relevance |

| 3-Methyl-2-phenylbutanoic acid | 3508-94-9 | C₁₁H₁₄O₂ | Structurally similar, with one less phenyl group. nih.govcymitquimica.com |

| 2,2-Diphenylacetic acid | 117-34-0 | C₁₄H₁₂O₂ | Shares the 2,2-diphenyl carboxylic acid core. chemicalbook.com |

| Diphenylacetonitrile | 86-29-3 | C₁₄H₁₁N | A potential starting material for synthesis. |

| Isobutyryl chloride | 79-30-1 | C₄H₇ClO | A potential reagent for acylation. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

80743-47-1 |

|---|---|

Molecular Formula |

C17H18O2 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

3-methyl-2,2-diphenylbutanoic acid |

InChI |

InChI=1S/C17H18O2/c1-13(2)17(16(18)19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3,(H,18,19) |

InChI Key |

FXTISJCWXCDHRG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Transformative Chemical Reactions of 3 Methyl 2,2 Diphenylbutanoic Acid

Established and Novel Synthetic Pathways for 3-Methyl-2,2-diphenylbutanoic acid

The synthesis of this compound is not widely documented in readily available scientific literature, suggesting that it is not a commonly synthesized compound. However, its structure lends itself to plausible synthetic routes based on established organic chemistry principles, primarily involving the formation of the key C-C bond at the quaternary α-carbon.

A logical and established approach to constructing such a sterically congested center is through the alkylation of a diphenylacetic acid derivative. This method involves the generation of a carbanion (enolate) from a diphenylacetic acid ester, which then acts as a nucleophile to attack an appropriate electrophile.

Proposed Synthetic Pathway:

A plausible and established method for the synthesis of this compound would involve the following steps:

Esterification of diphenylacetic acid to protect the carboxylic acid and increase the acidity of the α-hydrogen.

Deprotonation of the resulting ester with a strong, non-nucleophilic base to form the corresponding enolate.

Alkylation of the enolate with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane).

Hydrolysis of the ester to yield the final carboxylic acid product.

| Step | Reactant(s) | Reagents | Product |

| 1 | Diphenylacetic acid | Ethanol, H₂SO₄ (cat.) | Ethyl 2,2-diphenylacetate |

| 2 | Ethyl 2,2-diphenylacetate | Lithium diisopropylamide (LDA) in THF | Lithium enolate of ethyl 2,2-diphenylacetate |

| 3 | Lithium enolate | 2-Iodopropane | Ethyl 3-methyl-2,2-diphenylbutanoate |

| 4 | Ethyl 3-methyl-2,2-diphenylbutanoate | KOH, H₂O/EtOH, then H₃O⁺ | This compound |

Chemo-, Regio-, and Stereoselective Synthesis Strategies

The synthesis of this compound is inherently regioselective, as the alkylation occurs at the only available α-carbon. Chemoselectivity is also high, with the strong base selectively deprotonating the α-carbon over other potential reaction sites under controlled conditions.

The primary challenge in the synthesis of chiral analogs of this compound lies in achieving stereoselectivity. Since the α-carbon is not a stereocenter, stereoselectivity would be relevant if one of the phenyl groups were to be substituted, or if the synthesis started from a chiral precursor. For the synthesis of related chiral α,α-disubstituted carboxylic acids, several strategies have been developed:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the diphenylacetic acid starting material can direct the incoming alkyl group to one face of the enolate, leading to a diastereoselective alkylation. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Diastereoselective Alkylation: If a stereocenter already exists in the molecule, it can influence the stereochemical outcome of the alkylation reaction.

Application of Advanced Catalytic Systems in Synthesis (e.g., Asymmetric Catalysis)

Modern synthetic chemistry offers advanced catalytic systems that could potentially be applied to the asymmetric synthesis of analogs of this compound. biosynth.com While specific examples for this exact molecule are scarce, the principles of asymmetric catalysis are broadly applicable.

Asymmetric Phase-Transfer Catalysis: A promising approach would involve the alkylation of a diphenylacetic acid ester under phase-transfer conditions using a chiral catalyst, such as a derivative of cinchonidine (B190817) or cinchonine. nih.gov These catalysts can create a chiral environment around the enolate, leading to an enantioselective alkylation.

Transition Metal Catalysis: Palladium-catalyzed asymmetric allylic alkylation is a powerful tool for creating chiral centers, though it is not directly applicable to the synthesis of the saturated tert-butyl-like group in this compound. biosynth.com However, related transition-metal catalyzed cross-coupling reactions could be envisioned for the synthesis of precursors to this molecule.

Derivatization and Functionalization Strategies of this compound

The derivatization and functionalization of this compound can be approached by targeting either the carboxylic acid moiety or the aromatic phenyl rings.

Controlled Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be converted into a wide array of other functional groups. These transformations are generally well-established in organic chemistry.

Common Derivatization Reactions:

| Functional Group | Reagents | Product Class |

| Ester | Alcohol, Acid catalyst (e.g., H₂SO₄) | Esters |

| Amide | SOCl₂, then Amine | Amides |

| Acid Chloride | SOCl₂ or (COCl)₂ | Acid Chlorides |

| Alcohol | LiAlH₄ or BH₃ | Primary Alcohols |

These derivatization reactions allow for the incorporation of the 3-methyl-2,2-diphenylbutyl scaffold into larger molecules, such as polymers or pharmacologically active compounds.

Introduction of Diverse Functional Groups for Scaffold Diversification

The two phenyl rings of this compound provide sites for the introduction of new functional groups through electrophilic aromatic substitution reactions. The substitution pattern will be influenced by the directing effects of the alkyl substituent on the aromatic ring and the steric hindrance imposed by the bulky 3-methyl-2,2-diphenylbutyl group.

Potential Functionalization Reactions:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely introduce nitro groups at the para-positions of the phenyl rings, and to a lesser extent, the ortho-positions, due to steric hindrance.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would yield halogenated derivatives, again favoring the para-position.

Friedel-Crafts Acylation/Alkylation: The introduction of acyl or alkyl groups onto the phenyl rings can be achieved using the appropriate acyl chloride/alkyl halide and a Lewis acid catalyst. Steric hindrance would be a major factor in the feasibility and regioselectivity of these reactions.

Mechanistic Investigations of Synthesis and Transformation Reactions

The key synthetic step, the alkylation of the diphenylacetic acid ester enolate, proceeds through a classic S(_N)2 mechanism . The enolate, a potent nucleophile, attacks the electrophilic carbon of the isopropyl halide, displacing the halide ion in a single concerted step. The stereochemical outcome of this reaction, if a chiral center were present, would be inversion of configuration at the electrophilic carbon.

The derivatization of the carboxylic acid moiety follows well-established mechanistic pathways. For instance, esterification in the presence of an acid catalyst involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. Subsequent proton transfers and elimination of a water molecule yield the ester.

The functionalization of the phenyl rings via electrophilic aromatic substitution proceeds through the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion . The electrophile attacks the π-system of the aromatic ring, and the subsequent loss of a proton from the same carbon atom restores the aromaticity of the ring. The regioselectivity of these reactions is governed by the electronic and steric properties of the substituents already present on the ring.

Principles of Sustainable Synthesis Applied to this compound

The application of sustainable synthesis principles, often referred to as green chemistry, to the production of specialized molecules like this compound is critical for minimizing environmental impact and improving process efficiency. While specific literature on "green" syntheses of this exact compound is scarce, we can analyze potential synthetic pathways through the lens of established sustainable principles. These principles focus on maximizing atom economy, utilizing catalysis, employing safer solvents and reagents, and improving energy efficiency.

A plausible synthetic route to this compound involves the alkylation of a diphenylacetic acid derivative. This approach allows for the construction of the key quaternary carbon center. The sustainability of such a process can be evaluated based on several factors.

Atom Economy and Reaction Design

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. In a typical alkylation of an ester of diphenylacetic acid with an isopropyl halide (e.g., isopropyl bromide) to form the carbon skeleton of this compound, a strong base is required to generate the enolate.

Traditional bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) result in the formation of stoichiometric amounts of byproducts (diisopropylamine or hydrogen gas, and the corresponding metal halide salt), which lowers the atom economy.

A greener approach would involve catalytic methods that minimize waste. For instance, the use of phase-transfer catalysis (PTC) can be a more sustainable alternative. PTC can facilitate the alkylation using a less hazardous base, such as concentrated sodium or potassium hydroxide, and can often be performed in biphasic systems, reducing the need for anhydrous organic solvents. acs.org

Catalysis

The use of catalysts is paramount in sustainable synthesis as they can enable reactions with higher selectivity and efficiency under milder conditions, and can often be recycled and reused.

Phase-Transfer Catalysis (PTC): As mentioned, PTC is a powerful technique for the alkylation of active methylene (B1212753) compounds. acs.org A quaternary ammonium (B1175870) salt, the phase-transfer catalyst, transports the enolate from the aqueous phase to the organic phase where it reacts with the alkylating agent. This method avoids the use of stoichiometric amounts of strong, hazardous bases and can lead to cleaner reactions with easier work-up. isca.me The catalyst can, in principle, be recovered and reused, further enhancing the sustainability of the process.

Organocatalysis: Recent advances in organocatalysis could offer metal-free alternatives for the synthesis. Chiral organocatalysts could potentially be used to achieve an asymmetric alkylation, leading directly to an enantiomerically enriched product, thus avoiding a later resolution step which adds to waste and cost.

Biocatalysis: Enzymes offer a highly selective and environmentally benign route to chemical transformations. While a direct enzymatic alkylation might be challenging, biocatalysis could be employed for the synthesis of chiral precursors or for the resolution of a racemic mixture of the final product. For example, lipases are known to catalyze the stereoselective hydrolysis of esters, which could be a viable method for obtaining enantiopure this compound. nih.govdiva-portal.org

Solvent Selection

The choice of solvent is a major contributor to the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives.

| Solvent Type | Examples | Sustainability Considerations |

| Traditional Solvents | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Often toxic, volatile, and difficult to recycle. |

| Greener Alternatives | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Bio-based alternatives with better environmental profiles. researchgate.net |

| Ionic Liquids | 1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) | Can act as both solvent and catalyst, with potential for recycling, though toxicity and cost can be concerns. isca.me |

| Solvent-Free Conditions | Microwave-assisted synthesis | Reduces solvent waste, can lead to shorter reaction times and increased yields. researchgate.net |

For the alkylation of diphenylacetic acid derivatives, replacing solvents like THF or DMF with greener alternatives such as 2-MeTHF or even conducting the reaction under solvent-free conditions using microwave irradiation could significantly improve the sustainability of the process. researchgate.netresearchgate.net

Energy Efficiency

Improving energy efficiency involves conducting reactions at ambient temperature and pressure whenever possible and utilizing alternative energy sources that can reduce reaction times.

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times from hours to minutes, leading to significant energy savings. Microwave irradiation has been successfully used for the alkylation of active methylene compounds, often under solvent-free conditions. researchgate.net

Mechanosynthesis: This involves conducting reactions in the solid state by grinding, which can eliminate the need for solvents altogether and reduce energy consumption. rsc.org

By applying these principles, the synthesis of this compound can be designed to be more environmentally friendly and economically viable. The ideal sustainable synthesis would likely involve a catalytic, high atom economy reaction, conducted in a benign solvent or under solvent-free conditions, with efficient energy input.

Advanced Structural Elucidation and Stereochemical Characterization of 3 Methyl 2,2 Diphenylbutanoic Acid

Conformational Analysis through Advanced Spectroscopic Techniques

The flexibility of the 3-Methyl-2,2-diphenylbutanoic acid molecule allows it to adopt various spatial arrangements, or conformations. Advanced spectroscopic techniques are instrumental in characterizing these conformational preferences in different states of matter.

In solution, the conformation of this compound is influenced by solvent interactions and intramolecular forces. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR, can provide information about the relative orientation of different parts of the molecule. rsc.orgchemicalbook.com For instance, the coupling constants between adjacent protons can be related to the dihedral angles, offering clues to the predominant conformation in a given solvent.

In the solid state, the conformation is fixed within a crystal lattice. X-ray crystallography provides the most definitive picture of the solid-state conformation, revealing precise bond lengths, bond angles, and torsion angles. This information serves as a crucial benchmark for computational models and for understanding intermolecular interactions in the crystalline form.

Due to the presence of a chiral center, this compound can exist as enantiomers. Chiroptical spectroscopic techniques are essential for distinguishing between these mirror-image isomers.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. nih.gov This technique is highly sensitive to the chiral environment within the molecule and can be used to determine the absolute configuration of a chiral center by comparing experimental spectra with those predicted by theoretical calculations. nih.gov The interaction of a chiral carboxylic acid with a metal complex can induce strong CD signals, which is a valuable tool in optical sensing. nih.gov

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of the molecule based on its vibrational modes. nih.gov VCD is a powerful tool for conformational analysis of chiral molecules and can be used to study self-aggregation and chirality transfer. nih.gov Computational methods, such as Density Functional Theory (DFT), are often employed to simulate VCD spectra and aid in the assignment of absolute configuration. ccu.edu.tw

| Spectroscopic Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms, relative orientation of functional groups in solution. rsc.orgchemicalbook.com |

| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, and torsion angles in the solid state. nih.gov |

| Circular Dichroism (CD) | Differentiation of enantiomers, determination of absolute configuration. nih.govnih.gov |

| Vibrational Circular Dichroism (VCD) | Stereochemical information from vibrational modes, conformational analysis. nih.gov |

Absolute and Relative Stereochemical Assignment Methodologies

Determining the precise three-dimensional arrangement of atoms at the chiral center is a critical aspect of characterizing this compound.

The absolute configuration describes the definitive spatial arrangement of the groups attached to the chiral center, often designated as (R) or (S). libretexts.org

X-ray Crystallography: This is the gold standard for determining absolute configuration, provided a suitable single crystal can be obtained. The diffraction pattern of X-rays passing through the crystal allows for the creation of a detailed three-dimensional electron density map, from which the positions of all atoms can be determined unequivocally. nih.gov

Advanced NMR Techniques: While standard NMR provides information on relative stereochemistry, advanced methods like the Mosher's ester analysis or the use of chiral solvating agents can help in determining the absolute configuration by creating diastereomeric species with distinguishable NMR signals.

Chemical Correlation: This method involves chemically transforming the molecule of unknown stereochemistry into a compound whose absolute configuration is already known. libretexts.org The reaction pathway must proceed with a known stereochemical outcome (e.g., inversion or retention of configuration) to establish a definitive correlation. libretexts.org

Relative configuration , on the other hand, describes the stereochemical relationship between two or more chiral centers within the same molecule, which is not applicable to this compound as it possesses a single stereocenter. libretexts.org

Assessing the purity of a sample in terms of its enantiomeric composition is crucial.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating and quantifying enantiomers. It utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method employs a chiral stationary phase in a gas chromatograph to separate volatile enantiomers.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used for the accurate determination of the enantiomeric ratio in a sample. nih.gov The formation of a supramolecular assembly through interactions like hydrogen bonding or salt bridges can generate a strong CD signal, allowing for quantification. nih.gov

Since this compound has only one chiral center, it does not have diastereomers. Therefore, diastereomeric purity assessment is not relevant.

Crystallographic Studies and Solid-State Structure-Function Relationships

Crystallographic studies of this compound provide invaluable information about its solid-state structure. The arrangement of molecules in the crystal lattice, known as the crystal packing, is determined by a balance of intermolecular forces such as hydrogen bonding (primarily through the carboxylic acid groups), van der Waals interactions between the phenyl and methyl groups, and potential π-π stacking of the aromatic rings.

Understanding the solid-state structure is crucial as it can influence physical properties like melting point, solubility, and dissolution rate. Furthermore, the conformation adopted in the solid state can provide insights into the low-energy conformations that may also be present in solution.

Reactivity Profiles and Mechanistic Understanding of 3 Methyl 2,2 Diphenylbutanoic Acid

Reactivity of the Carboxylic Acid Functionality in Specific Chemical Environments

The carboxylic acid group is the primary site of reactivity in 3-methyl-2,2-diphenylbutanoic acid. Its reactivity is influenced by the surrounding chemical environment, including solvents and the presence of acids or bases.

In an acidic environment, the carbonyl oxygen of the carboxylic acid can be protonated, which enhances the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack, a key step in reactions like Fischer esterification. For instance, in the presence of an alcohol and a strong acid catalyst, this compound would be expected to form the corresponding ester.

In a basic environment, the acidic proton of the hydroxyl group is readily abstracted to form a carboxylate anion. This anion is a good nucleophile and can participate in various substitution reactions. The reactivity of the carboxylate can be influenced by the nature of the cation present.

The solvent plays a crucial role in the reactivity of the carboxylic acid. Protic solvents can solvate both the carbonyl group and the hydroxyl group through hydrogen bonding, which can influence the reaction rates. Aprotic polar solvents, on the other hand, can solvate the cation of a carboxylate salt, thereby increasing the nucleophilicity of the carboxylate anion.

Influence of the Chiral Center and Diphenyl Substitution on Reactivity

The presence of a quaternary chiral center at the C2 position, substituted with two phenyl groups, significantly impacts the reactivity of this compound. The bulky diphenyl groups create considerable steric hindrance around the carboxylic acid functionality. This steric congestion can impede the approach of nucleophiles or reagents to the carbonyl carbon, thereby slowing down reaction rates compared to less substituted carboxylic acids.

The two phenyl groups also exert electronic effects. They are electron-withdrawing through induction and can stabilize adjacent carbocations or radical intermediates through resonance. This can influence the pathways of certain reactions. For instance, in decarboxylation reactions that proceed through a carbocation intermediate, the diphenyl substitution would be expected to facilitate the reaction.

The chirality of the molecule means that it will interact differently with other chiral molecules. This is particularly important in biological systems and in asymmetric synthesis, where enantioselective reactions are desired. The specific stereochemistry of the chiral center can dictate the stereochemical outcome of reactions at or near this center.

Kinetic and Thermodynamic Studies of Key Reactions Involving this compound

Thermodynamic studies on related benzoxazolinone derivatives have shown that the introduction of a methyl group can be enthalpically favorable. researchgate.net While not directly applicable to this compound, this highlights the importance of substituent effects on the thermodynamic stability of a molecule.

Table 1: Inferred Kinetic and Thermodynamic Parameters for Reactions of Structurally Related Carboxylic Acids

| Reaction Type | Related Compound | Observed Kinetic/Thermodynamic Feature | Reference |

| Oxidation | 2-methyl-3-methoxy-4-phenylbutanoic acid | Second-order reaction; rate increases with temperature and oxidant concentration. | nih.gov |

| Substitution | 3-methyl-2-propionamidobutanoic acid | Nucleophilic substitution of the isothiocyanato group by an amino group. | researchgate.net |

| Cyclization | 3-methylpentanoic acid with Meldrum's acid | Formation of a dimer anhydride (B1165640) intermediate. | researchgate.net |

This table presents data from structurally related compounds to infer potential reactivity aspects of this compound due to a lack of direct experimental data.

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Approaches

The elucidation of reaction mechanisms for complex organic molecules like this compound heavily relies on a combination of spectroscopic and computational methods.

Spectroscopic Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Online NMR spectroscopy has been used to study the mechanism of the reaction between 3-methylpentanoic acid and Meldrum's acid, providing evidence for a dimer anhydride intermediate. researchgate.net Similar techniques could be applied to reactions of this compound to identify transient intermediates and follow the reaction progress in real-time.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for identifying reaction products and intermediates. For example, the gas-phase oxidation of pinonic acid to form 3-methyl-1,2,3-butanetricarboxylic acid was studied using atmospheric pressure chemical ionization/mass spectrometry (APCI/MS) and liquid chromatography/mass spectrometry (LC/ESI-MS). copernicus.orgcopernicus.org

Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring the disappearance of the carboxylic acid C=O and O-H stretching bands and the appearance of new functional groups in the products.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to investigate reaction mechanisms, predict transition state structures, and calculate reaction energetics. chemicalbook.com For example, computational studies have been instrumental in understanding asymmetric catalysis and glycosylation reactions. nist.gov A DFT study on the reaction of methyl 3-hydroxy-3-methyl-2 methylene (B1212753) butanoate with an imine oxide helped to elucidate the molecular mechanism. chemicalbook.com Similar computational models could be employed to map the potential energy surface for reactions of this compound.

Interactions with Specific Chemical Reagents and Substrates

The reactivity of this compound with various reagents is dictated by its functional group and steric profile.

Oxidizing Agents: Strong oxidizing agents can lead to the degradation of the molecule. The specific products would depend on the oxidant and the reaction conditions.

Reducing Agents: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The steric hindrance from the diphenyl groups might necessitate harsher reaction conditions.

Bases: As a carboxylic acid, it will readily react with bases to form the corresponding carboxylate salt.

Thionyl Chloride (SOCl₂): Reaction with thionyl chloride would convert the carboxylic acid into the more reactive acid chloride. This acid chloride would be a versatile intermediate for the synthesis of esters, amides, and other derivatives.

Chiral Resolving Agents: Due to its chiral nature, this compound can be resolved into its enantiomers by forming diastereomeric salts with a chiral amine. researchgate.net

Table 2: Predicted Reactivity of this compound with Common Reagents

| Reagent | Expected Reaction | Product Type |

| Alcohol (in acid) | Fischer Esterification | Ester |

| Strong Base (e.g., NaOH) | Acid-Base Reaction | Carboxylate Salt |

| LiAlH₄ | Reduction | Primary Alcohol |

| SOCl₂ | Acyl Chloride Formation | Acid Chloride |

| Chiral Amine | Salt Formation | Diastereomeric Salts |

Computational Chemistry and Theoretical Modeling of 3 Methyl 2,2 Diphenylbutanoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure. For 3-Methyl-2,2-diphenylbutanoic acid, such calculations would typically be performed using methods like Hartree-Fock (HF) or post-HF methods to yield information on:

Molecular Orbital Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and electronic stability.

Electron Density Distribution: Mapping the electron density to identify regions of high or low electron concentration, which is vital for understanding reactivity and intermolecular interactions.

Molecular Geometry: Optimization of the molecule's three-dimensional structure to find the most stable arrangement of its atoms, providing precise bond lengths, bond angles, and dihedral angles.

Without specific studies, no data tables of these properties for this compound can be generated.

Density Functional Theory (DFT) Applications for Reactivity and Spectroscopic Predictions

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic properties of molecules. epstem.netresearchgate.net It is often favored for its balance of accuracy and computational cost. Applications for this compound would include:

Reactivity Descriptors: Calculation of global and local reactivity indices, such as chemical potential, hardness, and Fukui functions. These help predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack.

Spectroscopic Predictions: DFT can be used to simulate various types of spectra. For example, it can predict infrared (IR) vibrational frequencies and intensities, as well as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). epstem.net These theoretical spectra are invaluable for interpreting experimental data.

A typical data table from a DFT study might compare calculated vibrational frequencies with experimental values, as shown conceptually below.

Conceptual Table: Comparison of Theoretical and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H stretch | Data not available | Data not available | Carboxylic acid |

| C=O stretch | Data not available | Data not available | Carboxylic acid |

| C-H stretch (Aromatic) | Data not available | Data not available | Phenyl rings |

No published data is available for this compound.

Molecular Dynamics Simulations for Conformational Exploration and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.govresearchgate.net For this compound, MD simulations would provide insights into:

Conformational Analysis: The molecule has several rotatable bonds. MD simulations could explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial as the molecule's shape influences its physical and biological properties.

Solvation Effects: By simulating the molecule in a solvent box (e.g., water), MD can study how solvent molecules arrange around the solute and calculate properties like the radial distribution function and solvation free energy.

Dimerization and Aggregation: MD simulations can predict whether molecules of this compound are likely to form dimers (e.g., through hydrogen bonding of the carboxylic acid groups) or larger aggregates in different environments.

In Silico Approaches to Molecular Recognition Principles and Binding Interactions

In silico methods, particularly molecular docking and binding free energy calculations, are used to predict how a molecule might interact with a biological target, such as a protein receptor or enzyme. If this compound were being investigated as a potential drug candidate, these studies would be essential. The process would involve:

Target Identification: Selecting a protein of interest.

Molecular Docking: Predicting the preferred orientation of the molecule when bound to the target to form a stable complex.

Binding Affinity Calculation: Estimating the strength of the interaction, often expressed as a binding free energy (ΔG_bind). This helps to rank potential drug candidates.

Since no biological targets have been identified or studied in the literature for this specific compound, no data on its binding interactions can be presented.

Force Field Development and Parameterization for this compound Systems

Force fields are the empirical potential energy functions used in molecular dynamics simulations. While general force fields (like AMBER, CHARMM, or GROMOS) exist, their accuracy can be improved by developing specific parameters for the molecule of interest, especially if it contains novel chemical moieties or conformations.

This process involves:

Quantum Mechanical Calculations: Performing high-level QM calculations on the molecule and its fragments to obtain data on bond lengths, angles, dihedral potentials, and partial charges.

Parameter Fitting: Adjusting the force field parameters to reproduce the QM data as closely as possible.

Validation: Testing the new parameters by running simulations and comparing the results with available experimental data (e.g., density, heat of vaporization).

There is no evidence in the literature of a specific force field being developed or parameterized for this compound.

Advanced Analytical Methodologies for Research on 3 Methyl 2,2 Diphenylbutanoic Acid

Chromatographic Separations for Enantiomeric and Diastereomeric Resolution

The separation of enantiomers and diastereomers of chiral compounds like 3-Methyl-2,2-diphenylbutanoic acid is a significant challenge in analytical chemistry. Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatographic techniques difficult. sigmaaldrich.comgoogle.com Diastereomers, on the other hand, have different physical properties and can sometimes be separated by standard chromatography. sigmaaldrich.com

Chiral Chromatography:

Chiral chromatography is the cornerstone for the resolution of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to differential retention times and, consequently, their separation. sigmaaldrich.comnih.govmdpi.com The principle behind this separation is the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. google.com The stability of these complexes varies for each enantiomer, resulting in one being retained longer on the column than the other. google.com

For carboxylic acids like this compound, common chiral stationary phases include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), cyclodextrins, and proteins. nih.govmdpi.comfagg.be The choice of CSP, mobile phase composition, and temperature are critical parameters that need to be optimized for achieving successful enantioseparation. nih.gov For instance, the separation of various chiral carboxylic acids has been successfully achieved using CSPs based on cyclodextrin (B1172386) selectors. fagg.be

Another approach in chiral chromatography is the use of a chiral derivatizing agent to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. sigmaaldrich.commdpi.com However, this method requires a chirally pure derivatizing reagent and the reaction rates for both enantiomers must be identical to ensure accurate quantification. sigmaaldrich.com

Supercritical Fluid Chromatography (SFC):

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations compared to high-performance liquid chromatography (HPLC). nih.gov SFC typically uses supercritical carbon dioxide as the main mobile phase, often modified with a small amount of an organic solvent like an alcohol. nih.gov The low viscosity and high diffusivity of supercritical fluids contribute to improved chromatographic performance.

In the context of resolving compounds similar in structure to this compound, SFC with polysaccharide-based CSPs has demonstrated excellent enantioselectivity. nih.gov Studies have shown that SFC can achieve baseline separation of enantiomers with significantly shorter retention times compared to HPLC. nih.gov The type of alcohol modifier and its concentration in the mobile phase can significantly influence the retention and separation factors. nih.gov

Interactive Data Table: Chromatographic Resolution Methods

| Technique | Principle | Stationary Phase Examples | Key Advantages |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. sigmaaldrich.comnih.gov | Polysaccharide derivatives (cellulose, amylose), cyclodextrins, proteins. nih.govfagg.be | Wide applicability, well-established methods. mdpi.com |

| Chiral SFC | Utilizes supercritical fluids for faster and more efficient separations on chiral stationary phases. nih.gov | Similar to HPLC (e.g., polysaccharide-based CSPs). nih.gov | Reduced analysis time, lower solvent consumption, higher efficiency. nih.gov |

| Diastereomeric Derivatization | Conversion of enantiomers into diastereomers followed by separation on an achiral column. sigmaaldrich.commdpi.com | Standard achiral phases (e.g., silica (B1680970) gel). mdpi.com | Utilizes conventional chromatography systems. mdpi.com |

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable tools for the definitive structural confirmation of this compound and for elucidating its fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of the parent molecule and its fragments, which is crucial for confirming the molecular formula of this compound (C₁₇H₁₈O₂). By comparing the experimentally measured accurate mass with the theoretical mass, a high degree of confidence in the compound's identity can be achieved.

Tandem Mass Spectrometry (MS/MS):

Tandem mass spectrometry involves multiple stages of mass analysis. In a typical MS/MS experiment, the molecular ion of this compound is first selected in the initial mass analyzer. This selected ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting fragments are then analyzed in a second mass analyzer, producing a fragmentation spectrum.

The fragmentation pattern of a carboxylic acid in mass spectrometry often involves characteristic losses. For instance, the loss of a hydroxyl group (•OH, 17 Da) or a carboxyl group (•COOH, 45 Da) from the molecular ion are common fragmentation pathways for carboxylic acids. libretexts.orgmiamioh.edu In the case of this compound, characteristic fragments would also arise from cleavages within the diphenylbutanoic acid backbone. The analysis of these fragmentation pathways provides detailed structural information, helping to piece together the molecule's connectivity. For example, the mass spectrum of the related compound 3-methylbutanoic acid shows a distinct molecular ion peak. researchgate.net

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the structure, dynamics, and chemical environment of atoms within a molecule. For a comprehensive analysis of this compound, multi-nuclear NMR experiments, including ¹H and ¹³C NMR, are essential. mdpi.comnih.gov

¹H NMR Spectroscopy:

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. docbrown.info For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the two phenyl groups, the methyl protons, and the methine proton. The chemical shifts (δ) of these protons are influenced by the electronic environment. docbrown.info For example, the aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), while the aliphatic protons would be found in the upfield region. Spin-spin coupling between adjacent non-equivalent protons would lead to signal splitting (e.g., doublets, triplets, multiplets), providing valuable information about the connectivity of the atoms. nih.govyoutube.com

¹³C NMR Spectroscopy:

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The spectrum would show signals for the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons, each in their characteristic chemical shift ranges. For instance, the carbonyl carbon of the carboxylic acid would appear significantly downfield.

Advanced NMR Techniques:

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish correlations between protons (¹H-¹H) and between protons and carbons (¹H-¹³C), respectively. These experiments are invaluable for unambiguously assigning all the proton and carbon signals and confirming the complete structure of this compound.

Spectroscopic Fingerprinting and Chemometric Analysis for Complex Mixtures

In many research scenarios, this compound may be present in complex mixtures, such as reaction broths or biological samples. Spectroscopic fingerprinting, often coupled with chemometric analysis, provides a powerful approach to analyze such samples without the need for complete separation of all components.

Spectroscopic Fingerprinting:

Chemometric Analysis:

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are applied to the spectroscopic fingerprints of multiple samples. PCA can be used to identify patterns and group samples based on their similarities or differences, while PLS can be used to build predictive models to quantify the concentration of specific components, like this compound, within the complex mixture.

Development of Novel Detection and Quantification Strategies for Academic Research

The advancement of research on this compound often necessitates the development of new and improved methods for its detection and quantification.

Novel Detection Methods:

Research in this area may focus on creating more sensitive and selective detection methods. This could involve the development of novel derivatizing agents that react specifically with the carboxylic acid group of this compound to produce a derivative with enhanced spectroscopic properties, such as strong UV absorbance or fluorescence. This would allow for lower detection limits in chromatographic analyses.

Advanced Quantification Strategies:

For accurate quantification, especially at low concentrations, the use of an appropriate internal standard is crucial. An ideal internal standard is a compound that is structurally similar to the analyte but does not occur naturally in the sample. Isotope-labeled versions of this compound (e.g., containing deuterium or ¹³C) are excellent internal standards for mass spectrometry-based quantification, as they have nearly identical chemical properties to the unlabeled analyte but can be distinguished by their mass. The development of synthetic routes to such labeled standards is an important aspect of advancing quantitative research.

Furthermore, the validation of any new analytical method is critical to ensure its accuracy, precision, linearity, and robustness. This involves a rigorous set of experiments to demonstrate that the method is fit for its intended purpose in academic research.

Molecular Recognition and Intermolecular Interactions Mediated by 3 Methyl 2,2 Diphenylbutanoic Acid

Emerging Research Frontiers and Future Prospects in 3 Methyl 2,2 Diphenylbutanoic Acid Studies

Integration into Advanced Materials Science (e.g., chiral polymers, molecular switches)

The unique three-dimensional structure of 3-methyl-2,2-diphenylbutanoic acid makes it a compelling candidate for the development of advanced materials with novel properties. The presence of a bulky, chiral scaffold is a key feature for creating materials with specific optical and mechanical responses.

Chiral Polymers: The synthesis of chiral polymers often relies on the incorporation of monomers with inherent chirality to induce a preferred helical sense in the polymer chain. advancedsciencenews.comcmu.edu The steric bulk of the 2,2-diphenyl-3-methylbutyl group in this compound could be particularly effective in dictating the polymer's secondary structure. The polymerization of vinyl or acrylate (B77674) esters derived from this acid could lead to polymers with highly stable helical conformations due to the sterically hindered nature of the side chains. nih.gov Such polymers are of interest for applications as chiral stationary phases in chromatography, for enantioselective separations, and in the development of chiroptical materials. While the direct polymerization of monomers based on this compound has not been extensively reported, the principles of using sterically hindered chiral monomers to control polymer architecture are well-established. advancedsciencenews.comkpi.ua

Molecular Switches: Molecular switches are molecules that can reversibly change between two or more stable states in response to external stimuli such as light or heat. wikipedia.org Overcrowded aromatic systems, like those containing multiple phenyl groups in close proximity, are known to be excellent candidates for molecular switches. nih.govacs.org The 2,2-diphenyl arrangement in this compound creates significant steric strain, which could be exploited in the design of novel molecular switches. For instance, derivatives of this acid could be designed to undergo conformational changes upon application of a stimulus, leading to a measurable change in their physical or chemical properties. The inherent chirality of the molecule could also allow for the development of chiroptical switches, where the switching process modulates the material's interaction with polarized light. wikipedia.org

Application as a Chiral Auxiliary or Organocatalyst in Asymmetric Synthesis

The carboxylic acid functionality combined with the well-defined chiral environment of this compound makes it a promising candidate for use as a chiral auxiliary or an organocatalyst in asymmetric synthesis.

Chiral Auxiliary: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The bulky nature of the 2,2-diphenyl-3-methylbutyl group could provide excellent facial shielding, forcing reagents to approach from a specific direction and thus inducing high levels of stereoselectivity. After the desired transformation, the auxiliary can be cleaved and recovered. While specific applications of this compound as a chiral auxiliary are yet to be detailed in the literature, its structural features are highly desirable for this purpose.

Organocatalyst: Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in asymmetric synthesis. Bulky carboxylic acids can act as effective organocatalysts, for example, in proton-transfer reactions. kanazawa-u.ac.jpnih.gov Furthermore, recent research has demonstrated that mono-protected chiral amino acids can serve as effective ligands in palladium-catalyzed enantioselective C-H olefination of diphenylacetic acid substrates. nih.govnih.gov This suggests a promising avenue for the application of derivatives of this compound. In a study on the olefination of related 2,2-diphenylalkanoic acids, high yields and enantioselectivities were achieved, as detailed in the table below.

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Sodium 2,2-diphenylbutanoate | Corresponding olefinated product | 45 | 75 |

| Sodium 2,2-diphenylpentanoate | Corresponding olefinated product | 42 | 70 |

These results highlight the potential for chiral carboxylic acids with a diphenylmethyl scaffold to direct stereoselective transformations. Future research will likely explore the use of this compound and its derivatives as ligands or organocatalysts in a variety of asymmetric reactions.

Contributions to Fundamental Understanding of Stereochemistry and Chiral Discrimination

The rigid and well-defined three-dimensional structure of this compound makes it an excellent model system for studying fundamental aspects of stereochemistry and chiral discrimination.

The presence of a quaternary stereocenter, a carbon atom bonded to four other carbon atoms, presents a significant synthetic challenge. nih.govnih.gov The development of synthetic routes to enantiomerically pure this compound would in itself be a valuable contribution to the field of organic synthesis. Moreover, the creation of vicinal all-carbon quaternary stereocenters is a formidable task in chemical synthesis, and methodologies developed for or inspired by the structure of this acid could have broader implications. rsc.orgrsc.orgdntb.gov.uaresearchgate.netnih.gov

Furthermore, this molecule can serve as a chiral probe for studying intermolecular interactions. The differential interactions of its enantiomers with other chiral molecules can be investigated using techniques such as NMR spectroscopy and calorimetry. Such studies can provide valuable data for understanding the principles of chiral recognition, which is fundamental to many biological processes and to the development of enantioselective separation techniques. rsc.org

Addressing Grand Challenges in Chemical Synthesis and Molecular Design

The synthesis and application of molecules with complex, three-dimensional architectures like this compound are central to addressing several grand challenges in chemical synthesis and molecular design.

One such challenge is the development of methods for the efficient construction of all-carbon quaternary stereocenters. nih.govrsc.org The synthesis of this compound necessitates the creation of such a center, and research in this area could lead to the discovery of new synthetic methodologies with broad applicability.

Another challenge lies in the rational design of molecules with specific functions. The "magic methyl" effect in drug discovery, for instance, demonstrates how small structural changes can have profound impacts on biological activity. mdpi.comjuniperpublishers.comjuniperpublishers.com The bulky and conformationally restricted nature of the 2,2-diphenyl-3-methylbutyl group could be used to probe the steric and conformational requirements of biological receptors, aiding in the design of more potent and selective drugs.

Interdisciplinary Research Directions Involving this compound

The unique properties of this compound open up possibilities for a wide range of interdisciplinary research.

In medicinal chemistry , the rigid scaffold of this molecule could be used to design novel therapeutic agents. The diphenylmethyl group is a common motif in many biologically active compounds, and the addition of a chiral, sterically demanding substituent could lead to new drugs with improved efficacy and selectivity. mdpi.comjuniperpublishers.com

In crystal engineering , the bulky and chiral nature of this compound could be exploited to control the packing of molecules in the solid state, leading to the formation of novel crystalline materials with interesting properties. acs.orgrsc.org The carboxylic acid group provides a reliable site for hydrogen bonding, which can be used to assemble complex supramolecular architectures.

In the field of supramolecular chemistry , this molecule could serve as a building block for the construction of larger, self-assembled structures. The combination of steric bulk, chirality, and a hydrogen-bonding functional group makes it an ideal candidate for creating complex and functional supramolecular systems. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.